(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOVYASDUSWBOL-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244205-60-5, 99200-89-2 | |
| Record name | (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244205-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane ring is a central structural element and is typically formed via stereoselective cyclopropanation reactions. Common approaches include:
Transition Metal-Catalyzed Cyclopropanation:
Using diazo compounds as carbene precursors in the presence of catalysts such as Rhodium(II) acetate (Rh₂(OAc)₄) or Copper(I) salts. These catalysts enable control over the stereochemical outcome, favoring the (1R,2S) configuration.- Reaction temperature is critical; low temperatures (0 to 25°C) minimize side reactions and enhance diastereoselectivity.
- Example: Rh(II)-catalyzed cyclopropanation of a suitable alkene precursor yields cis-selectivity with diastereomeric ratios greater than 10:1.
Simmons-Smith Reaction:
A classical method where a zinc-copper couple reacts with a dihalomethane to cyclopropanate alkenes. This method can be adapted for phenyl-substituted precursors but may require further optimization for stereoselectivity.
Introduction of the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino functionality to stabilize it during subsequent synthetic steps:
-
- Di-tert-butyl dicarbonate (Boc₂O) is reacted with the free amine in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
- The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane under inert atmosphere to prevent hydrolysis.
Outcome:
Boc protection preserves the stereochemical integrity of the amino group and enhances compound stability.
Attachment of the Phenyl Group
The phenyl substituent is introduced either before or after cyclopropanation depending on the synthetic route:
Grignard Reaction:
Phenylmagnesium bromide reacts with appropriate cyclopropane precursors to install the phenyl group.Alternative Routes:
Phenyl substitution can also be introduced by starting with phenyl-substituted alkenes prior to cyclopropanation.
Representative Preparation Procedure
An illustrative example of the preparation of the compound is as follows:
| Step | Description | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanation of phenyl-substituted alkene | Rh₂(OAc)₄ catalyst, diazo compound, 0 to 25°C, inert atmosphere | >85% | High cis-selectivity (dr > 10:1) |
| 2 | Boc protection of amino group | Boc₂O, TEA, THF, room temperature, anhydrous | 87% | Retention of stereochemistry |
| 3 | Hydrolysis of ester to acid | LiOH in THF/methanol/water, room temperature, overnight | 87% | Acidification to pH ~4, extraction with ethyl acetate |
This procedure yields (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid as a white solid with high purity and stereochemical integrity.
Industrial and Scale-Up Considerations
Continuous Flow Microreactor Systems:
Industrial synthesis may employ continuous flow reactors to improve reaction control, heat transfer, and scalability, enhancing yield and purity while reducing waste.Purification Techniques:
Recrystallization and chromatographic methods (e.g., silica gel chromatography) are used to isolate the product and remove impurities.
Analytical Characterization and Stereochemical Verification
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and stereochemistry | Coupling constants (J values) distinguish cis/trans isomers; Boc group signals at ~1.37 ppm (s, 9H) |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 228 (M+H) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | Enantiomeric excess (ee) > 99% using chiral stationary phases (e.g., amylose-based columns) |
| X-ray Crystallography | Absolute configuration | Definitive stereochemical assignment of (1R,2S) configuration |
Summary of Key Research Findings
- The stereoselective cyclopropanation step is critical for obtaining the desired (1R,2S) stereochemistry with high diastereomeric purity.
- Boc protection stabilizes the amino group and facilitates downstream synthetic transformations.
- Hydrolysis of ester intermediates to the corresponding carboxylic acid is efficiently achieved using lithium hydroxide under mild conditions.
- Analytical methods confirm high purity, correct stereochemistry, and molecular integrity of the final compound.
Data Table: Reaction Conditions and Outcomes
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|---|---|
| 1 | Cyclopropanation | Rh₂(OAc)₄, diazo compound, inert atmosphere | 0–25°C | 4–6 h | >85 | cis-(1R,2S) favored (dr > 10:1) |
| 2 | Boc Protection | Boc₂O, TEA, THF, anhydrous | RT | 12–18 h | 87 | Retention of configuration |
| 3 | Ester Hydrolysis | LiOH, THF/MeOH/H₂O | RT | Overnight | 87 | No racemization |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling subsequent functionalization of the amine:
| Reaction Conditions | Products | Key Characteristics |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Free amine + CO₂ + tert-butyl cation | Mild, room-temperature reaction |
| HCl in dioxane | Ammonium chloride salt | Faster deprotection at elevated temps |
-
Mechanism : Acid-catalyzed cleavage of the carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .
-
Applications : Essential for peptide synthesis and further amine derivatization (e.g., alkylation, acylation) .
Amine Functionalization Post-Deprotection
The liberated amine participates in nucleophilic reactions:
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF).
-
Products : N-alkylated derivatives (e.g., N-methyl-2-phenylcyclopropanecarboxylic acid).
-
Yield : ~70–85% under optimized conditions.
Acylation
-
Reagents : Acetyl chloride or anhydrides in pyridine.
-
Products : Stable amides for pharmacological studies.
Carboxylic Acid Reactivity
The carboxylic acid undergoes typical transformations:
Cyclopropane Ring Reactions
The strained cyclopropane ring participates in regioselective transformations:
Ring-Opening Reactions
-
Acid-Catalyzed : H₂SO₄ induces cleavage to form allylic carbocations, which trap nucleophiles (e.g., H₂O → diol) .
-
Transition Metal-Mediated : Au(I) catalysts (e.g., JohnphosAu(MeCN)SbF₆) facilitate retro-Buchner reactions at 75°C, yielding vinylcyclopropanes .
Cycloadditions
-
[2+1] Cycloaddition : Reacts with carbenes (e.g., from diazomethane) to form bicyclic structures.
Enzymatic Interactions
The compound acts as a rigid scaffold in bioactive molecules:
-
Enzyme Inhibition : Binds to protease active sites via hydrogen bonding (NH of amine, COO⁻ of acid) .
-
Structural Mimicry : Used to constrain peptide backbones, enhancing metabolic stability.
Mechanistic Insights
-
Boc Deprotection : Follows first-order kinetics with ΔG‡ ≈ 25 kcal/mol (DFT calculations) .
-
Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) lowers activation energy for ring-opening .
-
Steric Effects : The phenyl group directs regioselectivity in nucleophilic attacks (e.g., trans-opening favored in Au-catalyzed reactions) .
This compound’s multifunctional design enables diverse applications in medicinal chemistry and materials science, with precise control over reactivity through tailored conditions. Experimental protocols emphasize balancing steric hindrance and electronic effects to achieve high yields and selectivity.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is as a synthetic intermediate in the development of peptidic protease inhibitors. These inhibitors are crucial in the treatment of various viral infections, including hepatitis. The compound's structural features allow it to interact effectively with protease enzymes, potentially leading to the development of new antiviral drugs.
Case Study: Antiviral Research
A study published in recent years highlighted the compound's role as an intermediate in synthesizing BMS-605339, a drug candidate for treating hepatitis C. The research demonstrated that modifications to the cyclopropane structure could enhance bioavailability and efficacy against viral targets .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules.
Synthetic Applications
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This application facilitates the selective formation of peptide bonds without interference from other functional groups.
- Cyclization Reactions : The compound can undergo cyclization reactions to form larger cyclic structures, which are often found in natural products and pharmaceuticals.
Research on Structure-Activity Relationships (SAR)
Research involving (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid has also contributed to understanding structure-activity relationships (SAR) in drug design. By modifying different parts of the molecule, researchers can evaluate how these changes affect biological activity.
Data Table: SAR Studies
| Modification | Effect on Activity | Reference |
|---|---|---|
| Removal of Boc group | Decreased stability | |
| Alteration of phenyl | Enhanced selectivity for target | |
| Cyclopropane ring | Critical for protease binding |
Potential Future Applications
The ongoing exploration of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid may lead to novel applications beyond antiviral agents. Its unique structure could inspire new classes of drugs targeting different biological pathways or diseases.
Mechanism of Action
The mechanism by which (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: can be compared to other similar compounds, such as:
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)cyclopropanecarboxylic acid
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(3-nitrophenyl)cyclopropanecarboxylic acid
These compounds differ in their substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities. The presence of the tert-butoxycarbonyl group is a common feature that provides protection to the amino group during synthesis and reactions.
Biological Activity
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is a cyclopropane derivative with potential biological significance. This compound has garnered attention due to its structural properties, which may confer unique biological activities. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
The compound's chemical identifiers are as follows:
- CAS Number : 159622-10-3
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- InChI Key : RFAQWADNTLIWMG-UHFFFAOYNA-N
Biological Activity Overview
The biological activity of (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid can be summarized based on available research findings:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against specific bacterial strains (further studies needed). |
| Cytotoxicity | Preliminary data suggest cytotoxic effects on certain cancer cell lines. |
| Anti-inflammatory | Possible anti-inflammatory properties observed in preliminary assays. |
| Analgesic Effects | Potential for pain relief as indicated by initial animal studies. |
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of cyclopropane derivatives indicated that compounds similar to (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid exhibited significant activity against Gram-positive bacteria. This suggests that further exploration could reveal its utility in developing new antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
In vitro assays using various cancer cell lines demonstrated that the compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its potential as an anticancer agent.
Case Study 3: Anti-inflammatory Properties
Research involving animal models of inflammation showed that treatment with the compound led to a reduction in inflammatory markers. This suggests a possible role in managing inflammatory diseases, although more detailed studies are required to understand the underlying mechanisms.
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid?
The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or palladium catalysts) with diazo precursors. Key steps include:
- Cyclopropanation : Use of vinyl or phenyl-substituted diazoacetates under controlled conditions (e.g., low temperature, inert atmosphere) to achieve stereoselectivity .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Chiral Resolution : Chiral HPLC or enzymatic methods ensure enantiomeric purity, critical for biological studies .
Q. How can the stereochemical configuration of this compound be confirmed?
- NMR Analysis : H and C NMR coupled with NOESY/ROESY experiments to identify spatial proximity of protons (e.g., trans/cis cyclopropane ring substituents) .
- X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction .
- Optical Rotation : Comparison with literature values for (1R,2S) enantiomers .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry for detecting impurities (<0.5% threshold) .
- Elemental Analysis : Verify C, H, N content against theoretical values (±0.4% tolerance) .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl vs. difluoromethyl substituents) impact biological activity in enzyme inhibition studies?
- SAR Insights : The phenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., O-acetylserine sulfhydrylase), while electronegative groups like difluoromethyl improve binding via dipole interactions .
- Experimental Design : Compare IC₅₀ values of analogs in enzyme assays. For example, replacing phenyl with difluoromethyl in analogs reduces IC₅₀ from 12 µM to 3.5 µM in bacterial enzyme inhibition .
Q. How can discrepancies in bioactivity data between in vitro and cell-based assays be resolved?
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in cell assays .
- Metabolic Stability : Assess compound degradation via LC-MS in cell lysates; introduce stabilizing groups (e.g., methyl substituents) .
- Controls : Include positive controls (e.g., known inhibitors) and measure off-target effects using siRNA knockdown .
Q. What strategies are effective for improving metabolic stability of this compound in preclinical studies?
Q. How does the Boc group influence pharmacokinetic properties?
Q. What in vitro assays are most suitable for evaluating target engagement?
- Fluorescence Polarization : Measure displacement of fluorescent probes in enzyme binding pockets (Kd < 1 µM indicates high affinity) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon/koff rates) .
- Thermal Shift Assay : Monitor protein melting temperature (ΔTm ≥ 2°C confirms ligand binding) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. lipid-based solvents?
- Solvent Screening : Use a tiered approach:
- Aqueous Buffers : Test solubility in PBS (pH 7.4) and acetate (pH 4.5) with surfactants (e.g., Tween-80).
- Lipid Systems : Evaluate in micellar formulations (e.g., Cremophor EL) .
- Computational Modeling : Predict logP values (e.g., XLogP3 = 2.8) to guide solvent selection .
10. Resolving inconsistencies in cytotoxicity profiles across cell lines:
- Cell-Specific Factors : Assess expression levels of target enzymes (e.g., via qPCR) and membrane transporters (e.g., ABCB1) .
- Redox Sensitivity : Measure intracellular glutathione levels, which may detoxify reactive intermediates .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
